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molecular formula C9H11BrN2O B8718602 5-Bromo-2-cyclopentyloxypyrimidine

5-Bromo-2-cyclopentyloxypyrimidine

Cat. No. B8718602
M. Wt: 243.10 g/mol
InChI Key: YUVPDPDIPIVJEI-UHFFFAOYSA-N
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Patent
US08835472B2

Procedure details

36.3 μL (0.40 mmol) cyclopentanol and 38.7 mg (0.20 mmol) 5-bromo-2-chloro-pyrimidine are added to 1.5 mL dioxane and cooled down to 0° C. Then the reaction mixture is charged with 24.0 mg NaH. After removing of the cooling bath the reaction mixture is stirred at r.t. over night. The reaction is quenched by the addition of water. The solvent is removed under vacuo and the residue is dissolved in DCM, washed with water and dried with MgSO4. The solvent is removed under reduced pressure. The crude product is used without further purification.
Quantity
36.3 μL
Type
reactant
Reaction Step One
Quantity
38.7 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[Br:7][C:8]1[CH:9]=[N:10][C:11](Cl)=[N:12][CH:13]=1.[H-].[Na+]>O1CCOCC1>[Br:7][C:8]1[CH:9]=[N:10][C:11]([O:6][CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[N:12][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
36.3 μL
Type
reactant
Smiles
C1(CCCC1)O
Name
Quantity
38.7 mg
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
24 mg
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
is stirred at r.t. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing of the cooling bath the reaction mixture
CUSTOM
Type
CUSTOM
Details
The reaction is quenched by the addition of water
CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in DCM
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is used without further purification

Outcomes

Product
Name
Type
Smiles
BrC=1C=NC(=NC1)OC1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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